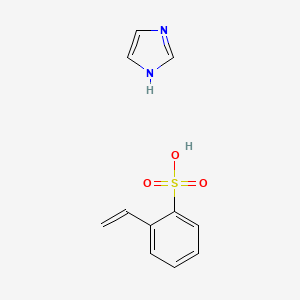

2-ethenylbenzenesulfonic acid;1H-imidazole

Description

Structure

3D Structure of Parent

Properties

CAS No. |

652129-52-7 |

|---|---|

Molecular Formula |

C11H12N2O3S |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

2-ethenylbenzenesulfonic acid;1H-imidazole |

InChI |

InChI=1S/C8H8O3S.C3H4N2/c1-2-7-5-3-4-6-8(7)12(9,10)11;1-2-5-3-4-1/h2-6H,1H2,(H,9,10,11);1-3H,(H,4,5) |

InChI Key |

DZTGVLVYQADROR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1S(=O)(=O)O.C1=CN=CN1 |

Origin of Product |

United States |

Research on Ethenylbenzenesulfonic Acid Polymer Systems

Synthetic Methodologies for Ethenylbenzenesulfonic Acid Polymers

The creation of polymers from 2-ethenylbenzenesulfonic acid is approached through several sophisticated strategies. These methods are designed to control the polymer's final properties by manipulating the chain structure, composition, and functional group placement.

Controlled Radical Polymerization Techniques for Poly(ethenylbenzenesulfonic acid) Synthesis

Controlled radical polymerization (CRP) methods are instrumental in synthesizing poly(2-ethenylbenzenesulfonic acid) with well-defined molecular weights and narrow molecular weight distributions. Techniques such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for precise architectural control. For instance, the RAFT polymerization of sodium styrene (B11656) sulfonate, the salt of 2-ethenylbenzenesulfonic acid, enables the production of polymers with predictable chain lengths and the ability to form complex block copolymers. The choice of chain transfer agent is critical for enhancing the rate and yield of these controlled polymerizations. google.com

Copolymerization Strategies Involving 2-Ethenylbenzenesulfonic Acid Monomers with Cross-linking Agents

To create insoluble, yet swellable, polymer networks suitable for applications like ion-exchange resins, 2-ethenylbenzenesulfonic acid is often copolymerized with a cross-linking agent. Divinylbenzene is a particularly common cross-linker used for this purpose. google.comnih.gov The ratio of the monovinylidene monomer (2-ethenylbenzenesulfonic acid) to the polyvinylidene cross-linker (divinylbenzene) is a critical parameter that dictates the degree of cross-linking. google.com This, in turn, profoundly affects the physical properties of the resulting resin, such as its ion-exchange capacity, mechanical stability, and swelling behavior in various solvents. google.com The resulting cross-linked copolymers are key intermediates in the preparation of both cation and anion exchange resins. google.com

Table 1: Common Cross-linking Agents Used with 2-Ethenylbenzenesulfonic Acid

| Cross-linking Agent | Chemical Family | Resulting Polymer Type |

| Divinylbenzene | Polyvinylaromatic Hydrocarbon | Cross-linked Polystyrene Sulfonate Resin |

| Ethylene Glycol Dimethacrylate | Glycol Dimethacrylate | Cross-linked Polyacrylate/Sulfonate Network |

| Trivinylbenzene | Polyvinylaromatic Hydrocarbon | Highly Cross-linked Polystyrene Sulfonate Resin |

Post-Polymerization Functionalization for Sulfonic Acid Group Incorporation in Polymer Matrices

An alternative and widely used route to obtaining sulfonic acid-functionalized polymers is through the chemical modification of a pre-existing polymer backbone. The sulfonation of polystyrene is a classic example of this approach. acs.orgauremn.org.br This method involves treating polystyrene with a sulfonating agent, such as acetyl sulfate, which is prepared by mixing sulfuric acid and acetic anhydride (B1165640). auremn.org.braidic.it This technique can be applied to various forms of polystyrene, including atactic, syndiotactic, and even expanded polystyrene waste, to introduce sulfonic acid groups onto the phenyl rings of the polymer chain. auremn.org.braidic.itacs.org A significant advantage of this method is the ability to control the degree of sulfonation by adjusting reaction conditions, thereby tailoring the ion-exchange capacity and other properties of the final material. aidic.it For example, blocky sulfonated syndiotactic polystyrene has been produced using post-polymerization functionalization in the gel state. acs.org

Advanced Spectroscopic and Structural Characterization of Sulfonic Acid-Functionalized Polymers

A thorough understanding of the relationship between the structure and properties of sulfonic acid-functionalized polymers relies on advanced characterization techniques. Spectroscopic methods are particularly powerful for elucidating polymer architecture and probing functional group interactions. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of sulfonated polymers. Both ¹H and ¹³C NMR provide detailed information about the polymer's chemical structure. In ¹H NMR spectra of sulfonated polystyrene, a new signal appears at a downfield chemical shift (around 7.5-8.0 ppm) corresponding to the aromatic protons adjacent to the newly introduced sulfonic acid group. researchgate.net The relative integration of this signal allows for the quantitative determination of the degree of sulfonation. researchgate.net

Similarly, ¹³C NMR spectroscopy can confirm the success of the sulfonation reaction. A distinct new signal appears in the spectrum at approximately 139 ppm, which is assigned to the carbon atom of the aromatic ring directly bonded to the sulfonic acid (-SO₃H) group. auremn.org.br The analysis of NMR data, including proton relaxation times, can also indicate changes in polymer chain mobility resulting from the strong interactions introduced by the polar sulfonic acid groups. auremn.org.br

Table 2: Key NMR Signals for Characterizing Sulfonated Polystyrene

| Nucleus | Signal Assignment | Typical Chemical Shift (ppm) | Information Gained |

| ¹H | Aromatic protons adjacent to -SO₃H | ~7.5 - 8.0 | Degree of Sulfonation |

| ¹H | -SO₃H proton | ~2.0 (in some solvents) | Presence of Sulfonic Acid Group |

| ¹³C | Aromatic carbon bonded to -SO₃H | ~139 | Confirmation of Sulfonation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a polymer and studying intermolecular forces like hydrogen bonding. nih.govicm.edu.pl

In the IR spectra of sulfonated polystyrene, the successful incorporation of sulfonic acid groups is confirmed by the appearance of characteristic absorption bands. These include strong stretching vibrations for the S=O bond, typically observed around 1050-1200 cm⁻¹. its.ac.id Specifically, bands corresponding to the SO₃ group can be seen at approximately 1342, 1188, and 1126 cm⁻¹. aidic.it A broad absorption band in the region of 3300-3400 cm⁻¹ is also indicative of the O-H stretching in the sulfonic acid groups and associated water molecules. its.ac.id

Raman spectroscopy offers complementary information and is particularly useful for studying these polymers in aqueous environments. researchgate.net The technique can identify molecular markers for both the undissociated sulfonic acid (-SO₃H) and the dissociated sulfonate (-SO₃⁻) forms. researchgate.net For instance, a peak near 1130-1134 cm⁻¹ in the Raman spectrum has been attributed to the ν(SO₂) of the undissociated acid. researchgate.net The relative intensities of these bands can be used to quantify the degree of acid dissociation as a function of hydration level and sulfonation degree, providing critical insights into the ionic nature of the polymer in different states. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Bands for Sulfonated Polymers

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3400 | O-H stretch (sulfonic acid, water) |

| Infrared (IR) | 1342, 1188, 1126 | SO₃ group vibrations |

| Infrared (IR) | 1179 | Antisymmetric stretching of sulfonic acid group |

| Raman | ~1134 | S=O stretch of undissociated -SO₃H |

| Raman | ~1035 | S-O stretch |

X-ray Diffraction (XRD) and Electron Microscopy for Polymer Morphology and Nanostructure

The morphology and nanostructure of ethenylbenzenesulfonic acid polymers, such as the widely used sulfonated polystyrene (sPS) resin Amberlyst 15, are crucial for their catalytic activity and can be effectively characterized by X-ray diffraction (XRD) and electron microscopy techniques.

XRD analysis of sulfonated polystyrene resins typically reveals their predominantly amorphous nature, characterized by broad diffraction peaks. researchgate.netscitepress.org For instance, the XRD pattern of sPS often shows a broad halo, indicating the absence of long-range crystalline order. scitepress.org In some cases, a minor peak at a 2θ angle between 8° and 15° has been associated with the presence of sulfur from the sulfonic acid groups. researchgate.net Studies on blends of sPS with other polymers, such as maleated natural rubber (MNR) and polyethylene-graft-maleic anhydride (PE-g-MA), have shown that the composition of the blend can influence the intensity of the XRD peaks, suggesting alterations in the polymer matrix structure. scitepress.org The essentially amorphous character of these resins is a key feature of their structure.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides detailed insights into the surface topography and internal nanostructure of these polymer systems. SEM images of Amberlyst 15 reveal a macroporous structure with a high surface area, which is essential for its catalytic function. dupont.com The surface of fresh Amberlyst 15 beads is generally smooth, but can develop cracks and fragment after repeated use in mechanically stirred reactions, which can impact its long-term stability. researchgate.net The porous nature of these resins allows for the diffusion of reactants to the active catalytic sites within the polymer matrix.

TEM analysis further elucidates the nanostructure of these materials, offering a closer look at the polymer network. The combination of these techniques provides a comprehensive understanding of the physical characteristics of ethenylbenzenesulfonic acid-based polymer catalysts, which is vital for optimizing their performance in various applications.

| Analytical Technique | Observation | Relevance to Catalysis | References |

| X-Ray Diffraction (XRD) | Predominantly amorphous structure with broad peaks. | The amorphous nature allows for flexibility and accessibility of catalytic sites. | researchgate.netscitepress.org |

| Scanning Electron Microscopy (SEM) | Macroporous surface with a high surface area. | Provides a large area for reactant-catalyst interaction. | dupont.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | Reveals the internal polymer nanostructure. | Offers insights into the distribution of active sites within the polymer matrix. | |

| Effect of Blending (XRD) | Changes in peak intensity with different polymer blend ratios. | Indicates that the polymer structure can be modified to tune properties. | scitepress.org |

| Effect of Use (SEM) | Surface cracking and fragmentation after repeated use. | Affects the mechanical stability and recyclability of the catalyst. | researchgate.net |

Heterogeneous Catalysis Applications of Ethenylbenzenesulfonic Acid Polymers (e.g., Amberlyst 15)

Polymers derived from ethenylbenzenesulfonic acid, most notably the sulfonated polystyrene resin Amberlyst 15, are extensively used as solid acid catalysts in a wide array of organic transformations. cu.edu.egtandfonline.com Their advantages over homogeneous catalysts include ease of separation from the reaction mixture, reduced corrosiveness, and the potential for regeneration and reuse, which aligns with the principles of green chemistry. cu.edu.egnih.gov

Mechanistic Investigations of Acid-Catalyzed Organic Transformations

The strong Brønsted acidity of the sulfonic acid groups within the polymer matrix of catalysts like Amberlyst 15 facilitates a variety of acid-catalyzed reactions. cu.edu.eg

Esterification and Transesterification: Amberlyst 15 is a highly effective catalyst for esterification and transesterification reactions. arkat-usa.orgresearchgate.net The mechanism for esterification involves the protonation of the carboxylic acid by the sulfonic acid groups of the resin, followed by nucleophilic attack by the alcohol. unicartagena.edu.co In transesterification, the resin catalyzes the conversion of esters, such as fatty acid methyl esters in biodiesel production, into different ester forms by reaction with another alcohol. nih.govresearchgate.net

Michael Addition: Amberlyst 15 can catalyze the Michael addition of nucleophiles, such as pyrroles, to α,β-unsaturated ketones. arkat-usa.org The reaction proceeds through the activation of the unsaturated ketone by the acidic sites of the resin, facilitating the conjugate addition of the nucleophile. arkat-usa.org

Prins Cyclization: The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is effectively promoted by Amberlyst 15. tandfonline.comresearchgate.netumich.edu This reaction is valuable for the synthesis of tetrahydropyran (B127337) derivatives. tandfonline.comnih.gov The mechanism involves the protonation of the aldehyde, followed by electrophilic attack on the alkene and subsequent cyclization. umich.eduorganic-chemistry.org

Friedel-Crafts Alkylation: Amberlyst 15 serves as a solid acid catalyst for Friedel-Crafts alkylation reactions, providing a safer and more environmentally friendly alternative to traditional Lewis acid catalysts. arkat-usa.orgnih.govnih.gov It can catalyze the alkylation of arenes with aldehydes and other alkylating agents. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Studies in Polymer-Supported Acid Catalysis

The kinetics of reactions catalyzed by ethenylbenzenesulfonic acid polymers have been the subject of numerous studies, particularly for esterification and transesterification. Kinetic investigations into the esterification of various carboxylic acids with alcohols using Amberlyst 15 have shown that the reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. acs.orgacs.org

For instance, in the esterification of nonanoic acid with 1-propanol (B7761284), it was found that external and internal diffusion limitations could be minimized under specific stirring speeds and catalyst particle sizes. acs.org The Eley-Rideal model has been successfully applied to describe the kinetics of some esterification reactions, suggesting that the reaction occurs between an adsorbed alcohol molecule and a carboxylic acid molecule from the bulk phase. acs.org

Thermodynamic parameters such as activation energy, pre-exponential factor, and standard enthalpy have been determined for certain esterification reactions, providing valuable insights into the reaction mechanism and energy requirements. acs.org For the esterification of nonanoic acid with 1-propanol catalyzed by Amberlyst 15, the activation energy was estimated to be 55.4 kJ/mol. acs.org

| Reaction | Kinetic Model | Key Findings | References |

| Esterification of Nonanoic Acid with 1-Propanol | Eley-Rideal | Activation energy of 55.4 kJ/mol; rate increases with temperature and catalyst loading. | acs.org |

| Transesterification of Methyl Stearate with n-Butanol | Pseudo-homogeneous | Reaction kinetics are influenced by catalyst loading, temperature, and reactant molar ratio. | nih.gov |

| Esterification of Fatty Acids with Methanol (B129727) | Pseudo-homogeneous reversible model | The influence of fatty acid chain length on kinetics is reduced with Amberlyst-15 compared to other catalysts. | mdpi.com |

Evaluation of Catalyst Recyclability and Long-Term Stability under Diverse Reaction Conditions

A significant advantage of ethenylbenzenesulfonic acid polymer catalysts like Amberlyst 15 is their recyclability. nih.govscispace.com These solid catalysts can be easily recovered from the reaction mixture by simple filtration and reused for multiple reaction cycles, which is economically and environmentally beneficial. nih.govscispace.com

Studies have demonstrated that Amberlyst 15 can be recycled several times without a significant loss of catalytic activity in various reactions, including the synthesis of dihydropyrimidinones and β-enaminones. nih.govscispace.com However, the long-term stability of the catalyst can be affected by both thermal and mechanical stress.

Research on 1h Imidazole and Its Derivatives

Contemporary Synthetic Pathways to 1H-Imidazole and Substituted Imidazole (B134444) Compounds

The development of efficient and regioselective methods for the synthesis of substituted imidazoles is a key focus of modern organic chemistry, driven by the need to create libraries of compounds for drug discovery and materials science applications. bohrium.comrsc.org

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. bohrium.com These reactions are particularly valuable for generating molecular diversity and are aligned with the principles of green chemistry due to reduced reaction times and fewer intermediate steps. bohrium.comresearchgate.net

Several named MCRs are employed for the synthesis of substituted imidazoles. The Debus-Radziszewski imidazole synthesis, a classic example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. wikipedia.org This method is used commercially for the production of several imidazole compounds. wikipedia.org Modifications of this reaction, such as replacing ammonia with a primary amine, allow for the synthesis of N-substituted imidazoles. wikipedia.org

Modern advancements in MCRs for imidazole synthesis include the use of various catalysts to improve yields and reaction conditions. For instance, an efficient four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed using a nanostructured Fe-Cu/ZSM-5 bimetallic oxide catalyst in water under ultrasonic irradiation. bohrium.com Another approach utilizes microwave irradiation in the presence of cellulose (B213188) sulfuric acid as a bio-supported catalyst under solvent-free conditions for the three-component synthesis of 2,4,5-triarylimidazoles. bohrium.com Metal-free, acid-promoted MCRs have also been developed for the construction of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

| Reaction Name/Type | Reactants | Product | Catalyst/Conditions |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Trisubstituted imidazole | Typically uncatalyzed |

| Four-component reaction | Aldehyde, benzil, ammonium (B1175870) acetate, primary aromatic amine | 1,2,4,5-tetrasubstituted imidazole | Nanostructure Fe-Cu/ZSM-5, ultrasonic irradiation bohrium.com |

| Three-component reaction | Benzil/benzoin, aldehydes, ammonium acetate | 2,4,5-triarylimidazole | Cellulose sulfuric acid, microwave irradiation, solvent-free bohrium.com |

While de novo synthesis through cyclo-condensation is a common approach, the regioselective functionalization of the pre-formed imidazole ring offers a powerful alternative for creating diverse derivatives. nih.gov This strategy is particularly useful for accessing specific substitution patterns that may be difficult to obtain through traditional methods. nih.gov

A significant advancement in this area is the direct arylation of the imidazole core via C–H bond functionalization. nih.gov By employing a suitable protecting group, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, it is possible to selectively and sequentially replace all three C–H bonds of the imidazole ring with aryl groups using aryl bromides or chlorides. nih.gov The reactivity of the imidazole C-H bonds generally follows the trend C5 > C4 > C2, with the C2 position being the most acidic. nih.gov Palladium catalysis is often employed for these transformations. nih.gov

Another powerful strategy involves selective metalation followed by reaction with an electrophile. nih.govsemanticscholar.org This method allows for the regioselective introduction of aryl, allyl, and acyl groups, as well as additions to aldehydes at all positions of the imidazole ring. nih.govsemanticscholar.org Furthermore, selective N-alkylation can be achieved, providing access to a wide array of complex imidazole derivatives from simple and readily available starting materials. nih.gov

Quantum Chemical and Theoretical Investigations of Imidazole Systems

Computational methods, particularly quantum chemical calculations and molecular dynamics simulations, have become indispensable tools for understanding the fundamental properties of imidazole and its derivatives at the molecular level. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, reactivity, and thermodynamic properties of molecules. researchgate.netnih.gov For imidazole systems, DFT studies have provided valuable insights into their behavior.

DFT calculations have been employed to study the consequences of one-electron oxidation and reduction of imidazole. researchgate.net These studies have shown that while the NH tautomers are predominant for neutral and oxidized imidazole, one-electron reduction leads to an increased stability of the non-aromatic CH tautomers. researchgate.net

The electronic properties calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of imidazole derivatives. mdpi.comacs.org The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com These calculations have been used to correlate the electronic structure of imidazole derivatives with their observed properties, such as their performance as corrosion inhibitors. researchgate.netresearchgate.net DFT can also be used to calculate quantum chemical descriptors like electronegativity, global hardness, and softness, which further aid in predicting reactivity. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.com This method provides a dynamic picture of how molecules move and interact with their environment, which is crucial for understanding their function in biological systems and materials. tandfonline.com

MD simulations have been used to assess the stability of imidazole derivatives when interacting with biological targets, such as proteins. mdpi.com For example, in drug design studies, MD simulations can reveal the stability of a ligand-protein complex over time by analyzing parameters like the root mean square deviation (RMSD). mdpi.comtandfonline.com A stable RMSD profile suggests that the ligand remains bound to the protein in a consistent conformation. mdpi.com

These simulations are also instrumental in understanding the behavior of imidazole derivatives in solution. They can shed light on how these molecules interact with solvents and how they form supramolecular structures, such as hydrogen-bonded chains. nih.govoup.com This is particularly relevant for applications like proton conductors in fuel cells, where the arrangement and dynamics of imidazole molecules are key to their function. nih.govoup.com

Advanced Spectroscopic Characterization of Imidazole Compounds

A variety of advanced spectroscopic techniques are employed to characterize the structure, composition, and dynamics of imidazole compounds.

UV-Vis Spectroscopy: The UV-Vis absorption spectra of imidazole and its derivatives show characteristic peaks. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com Substituents on the imidazole ring can cause a red-shift in the absorption peaks. For example, 4-methyl-imidazole shows a peak at 217 nm, and imidazole-2-carboxaldehyde exhibits a strong absorption at 280 nm. mdpi.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule. In imidazole derivatives, characteristic stretching vibrations of C-N and C=N bonds can be observed in the IR spectrum. mdpi.com DFT calculations are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of imidazole derivatives. tandfonline.comnih.gov The chemical shifts, multiplicities, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. tandfonline.com For example, in the ¹H NMR spectrum of a substituted imidazole, the aromatic protons typically appear as multiplets in the range of 7-8 ppm. tandfonline.com Solid-state NMR spectroscopy can be used to investigate molecular reorientations and dynamics in imidazole-based materials. acs.org

Mass Spectrometry: Aerosol laser time-of-flight mass spectrometry (ALTOFMS) has been used to characterize imidazole compounds in atmospheric aerosols, identifying characteristic mass peaks at m/z = 28 (CH₂N⁺), m/z = 41 (C₂H₃N⁺), and m/z = 67 (C₃H₄N₂⁺). mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles. nih.goviucr.org This technique has been used to determine the precise molecular structure of numerous imidazole derivatives and their complexes. nih.goviucr.org

Table 2: Spectroscopic Data for Selected Imidazole Compounds

| Compound | Spectroscopic Technique | Key Findings |

|---|---|---|

| Imidazole | UV-Vis Spectroscopy | Characteristic absorption peak at ~209 nm. mdpi.com |

| 4-methyl-imidazole | UV-Vis Spectroscopy | Absorption peak red-shifted to 217 nm due to methyl substituent. mdpi.com |

| Imidazole-2-carboxaldehyde | UV-Vis Spectroscopy | Maximum absorption peak at 280 nm. mdpi.com |

| Various Imidazoles | Mass Spectrometry (ALTOFMS) | Characteristic mass peaks at m/z = 28, 41, and 67. mdpi.com |

High-Field NMR Spectroscopy for Precise Structural Assignments and Dynamic Processes

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of imidazole derivatives and for studying their dynamic behaviors in solution. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom in the imidazole ring.

In a typical ¹H NMR spectrum of 1H-imidazole in a non-interacting solvent like CDCl₃, the proton at the C2 position appears as a singlet at approximately 7.73 ppm, while the protons at the C4 and C5 positions appear as a single peak at around 7.15 ppm due to rapid tautomerization. chemicalbook.comresearchgate.net This tautomerism involves the rapid exchange of the proton between the two nitrogen atoms, making the C4 and C5 positions chemically equivalent on the NMR timescale. researchgate.netnih.gov

Dynamic Processes: Dynamic NMR studies are particularly insightful for understanding processes like tautomerism and intermolecular proton exchange. researchgate.net In many imidazole-containing systems, the N-H proton signal may be broadened or unobservable due to this rapid exchange. nih.gov The rate of this exchange can be influenced by factors such as temperature, concentration, and solvent.

Furthermore, ¹³C NMR spectroscopy is highly sensitive to the tautomeric state of the imidazole ring. nih.govresearchgate.net Theoretical and experimental studies have shown that the chemical shifts of C4 and C5 are diagnostic of the dominant tautomer. nih.govresearchgate.net For instance, in a 4-alkyl-1H-imidazole, the difference in chemical shifts between C4 and C5 is calculated to be around 30 ppm, whereas in the 5-alkyl-1H tautomer, their chemical shifts are nearly identical. nih.gov This significant difference allows for the detailed investigation of tautomeric equilibria in substituted imidazoles. One-bond proton-carbon coupling constants (¹JCH) have also been utilized to assess the nature of the imidazole ring and its binding to metal ions, as these couplings are less influenced by through-space effects than chemical shifts are. acs.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 / C2 | ~7.7 | ~136 |

| H4, H5 / C4, C5 | ~7.1 | ~122 |

| N-H | Highly variable (7-14), often broad | N/A |

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, temperature, and substitution.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Vibrational Modes and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure, functional groups, and intermolecular interactions, particularly hydrogen bonding, in imidazole and its derivatives. nih.govnih.gov These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.govstellarnet.us

For 1H-imidazole, a key vibrational mode is the N-H stretching vibration. In the gas phase, this appears as a sharp band around 3518 cm⁻¹ in the Raman spectrum. researchgate.net In condensed phases, this band broadens and shifts to lower frequencies (e.g., ~3359 cm⁻¹ in acetonitrile) due to the formation of intermolecular hydrogen bonds. researchgate.netresearchgate.net The extent of this shift and broadening is indicative of the strength and nature of the hydrogen bonding network. stanford.edunih.gov Imidazole can act as both a hydrogen bond donor and acceptor, leading to the formation of extended chains in the liquid and solid states. stanford.edu

Other characteristic vibrations include:

C-H stretching: Found in the region of 3100-3150 cm⁻¹. researchgate.net

Ring stretching (C=C and C=N): These vibrations appear in the 1400-1600 cm⁻¹ region. researchgate.net

Ring breathing and deformation modes: These occur at lower frequencies and are characteristic of the heterocyclic structure.

FT-IR and Raman spectroscopy are powerful for studying how the imidazole ring interacts with its environment. For example, the vibrational spectra are sensitive to protonation and coordination to metal ions, which alter the electronic structure and bonding within the ring. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique Sensitivity |

|---|---|---|

| N-H Stretch (free) | ~3518 | IR & Raman |

| N-H Stretch (H-bonded) | 2600-3400 (broad) | IR |

| C-H Stretch | 3100-3150 | IR & Raman |

| C=N / C=C Ring Stretch | 1400-1600 | IR & Raman |

| C-N Stretch | ~1100-1450 | IR & Raman |

Note: Frequencies are approximate and depend on the physical state, solvent, and intermolecular interactions.

Mass Spectrometry for Molecular Identification and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 1H-imidazole and its derivatives and for elucidating their structures through the analysis of fragmentation patterns. gre.ac.uk In electron ionization (EI) mass spectrometry, the 1H-imidazole molecule (molecular weight 68.08 g/mol ) typically shows a strong molecular ion peak (M⁺˙) at m/z 68, which is often the base peak in the spectrum. chemicalbook.comnist.gov

The fragmentation of the imidazole molecular ion is well-characterized. The most prominent fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a characteristic fragment ion at m/z 41. publish.csiro.auresearchgate.net This process is a hallmark of the imidazole ring's fragmentation.

Further fragmentation can occur from the m/z 41 ion or the molecular ion. publish.csiro.auresearchgate.net For instance, the molecular ion can also lose a hydrogen radical (H˙) to form an ion at m/z 67. chemicalbook.com The ion at m/z 41 can subsequently lose a hydrogen molecule (H₂) to produce an ion at m/z 39. publish.csiro.au Isotope labeling studies have been crucial in confirming these fragmentation mechanisms and demonstrating the specificity of the hydrogen atoms involved in the process. publish.csiro.auresearchgate.net

For substituted imidazoles, the fragmentation is often directed by the substituents. However, studies on complex derivatives like imidazole ribosides show that the imidazole ring itself remains relatively intact, with fragmentation primarily involving the loss of substituents or cleavage within the substituent group. nih.gov This highlights the inherent stability of the aromatic imidazole ring under mass spectrometric conditions.

| m/z | Proposed Ion/Fragment | Formation Pathway |

|---|---|---|

| 68 | [C₃H₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 67 | [C₃H₃N₂]⁺ | M⁺˙ - H˙ |

| 41 | [C₂H₃N]⁺˙ | M⁺˙ - HCN |

| 40 | [C₂H₂N]⁺ | M⁺˙ - H˙ - HCN |

Synergistic Research Paradigms: Ethenylbenzenesulfonic Acid Polymers and Imidazole Chemistry

Application of Sulfonic Acid-Functionalized Resins as Catalysts for Imidazole (B134444) Synthesis and Functionalization

Sulfonic acid-functionalized resins have emerged as highly effective solid acid catalysts for the synthesis and functionalization of imidazoles. mdpi.com These heterogeneous catalysts offer a sustainable alternative to traditional homogeneous mineral acids, providing high catalytic activity, operational stability, and ease of separation from the reaction products. mdpi.comresearchgate.net The use of these resins is a cornerstone of green chemistry, promoting multicomponent reactions (MCRs) that combine several reactants in a single step to form complex molecules like 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netnih.gov The catalysts range from sulfonic acid groups supported on silica (B1680970), alumina, or zirconia to functionalized magnetic nanoparticles, which allow for simple magnetic separation. mdpi.comnih.gov This approach not only simplifies the purification process but also aligns with the principles of sustainable industrial processes by minimizing waste and enabling catalyst reuse. researchgate.net

The efficiency of imidazole synthesis is highly dependent on the optimization of reaction conditions, including the choice of catalyst, temperature, solvent, and reaction time. Research has demonstrated that heterogeneous polymeric acid catalysts can drive these reactions to high yields under specific, optimized conditions. For instance, the one-pot synthesis of 2,4,5-triaryl imidazoles has been successfully achieved under solvent-free conditions using catalysts like ZSM-11 or silica-supported sulfuric acid (H₂SO₄-SiO₂). nih.gov Similarly, the synthesis of N-Glycine derivatives using a silica-imidazole solid catalyst reached a 90% yield at 90°C in toluene (B28343) after 5 hours. ajgreenchem.com The development of dual-function solvent/catalyst systems, such as a deep eutectic solvent composed of dimethyl urea, SnCl₂, and HCl, has also enabled high-yield synthesis at moderate temperatures. nih.gov These findings highlight the tunability of heterogeneous catalytic systems to achieve optimal outcomes for specific imidazole derivatives.

Table 1: Optimized Reaction Conditions for Imidazole Derivative Synthesis

| Derivative | Catalyst | Temperature | Time | Solvent | Yield (%) | Reference |

| 2,4,5-Triaryl Imidazoles | ZSM-11 | 100-110°C | 30-45 min | Solvent-free | ~94% | nih.gov |

| 2,4,5-Trisubstituted Imidazoles | H₂SO₄-SiO₂ | 130°C | 1.5-2.5 h | Solvent-free | ~90-96% | nih.gov |

| N-Glycine Derivatives | Silica-Imidazole | 90°C | 5 h | Toluene | ~90% | ajgreenchem.com |

| 2,4,5-Triphenyl-1H-imidazole | DMU:SnCl₂:HCl | 60°C | 45 min | DES | 96% | nih.gov |

| 1,2,4,5-Tetraphenyl Imidazole | DMU:SnCl₂:HCl | 90°C | 110 min | DES | 94% | nih.gov |

| Tsuji–Trost Reaction Product | P(AA-co-VI)@Pd | 80°C | 2 h | Water | 94% | mdpi.com |

Table 2: Catalyst Reusability in Green Imidazole Synthesis

| Catalyst | Number of Cycles | Performance Note | Reference |

| SbCl₃-SiO₂ | 5 | No notable reduction in activity | nih.govresearchgate.net |

| Cu@imine/Fe₃O₄ MNPs | 6 | No considerable reduction in reactivity | rsc.org |

| P(AA-co-VI)@Pd | 6 | Yield maintained at 89.9% | mdpi.com |

| 1.2ILc@Bi(10)-SBA-16 | 5 | Overall yield reduction did not exceed 7.5% | rsc.org |

| Fe₃O₄@C-SO₃H | Not specified | High reusability due to magnetic separation | nih.gov |

Design and Synthesis of Novel Hybrid Materials Integrating Sulfonic Acid and Imidazole Moieties

The creation of hybrid materials that incorporate both sulfonic acid and imidazole functionalities within a single structure represents a sophisticated approach to materials design. These materials are engineered to harness the acidic properties of the sulfonate group and the basic, proton-conducting, and ligand-binding capabilities of the imidazole ring. acs.orgacs.org Synthesis strategies range from the creation of sulfonic acid-functionalized imidazolium-based ionic liquids to the encapsulation of these ionic liquids within mesoporous structures like SBA-16. rsc.orgresearchgate.net Such integration can be achieved through covalent bonding, creating robust composite materials, or through non-covalent interactions, leading to the formation of dynamic supramolecular architectures.

Covalent grafting is a powerful technique for permanently integrating imidazole functionalities onto sulfonated polymer backbones. This method creates a stable, three-dimensional cross-linked structure with tailored properties. acs.org Techniques such as "grafting-to," "grafting-from," and radiation-induced grafting are employed to create these composite materials. acs.orgnih.gov A notable example is the grafting of N-vinylimidazole (VIM) onto polysulfone (PSU) membranes using gamma irradiation. nih.gov This process covalently bonds the imidazole units to the polymer matrix, significantly altering the material's properties, such as increasing its hydrophilicity. nih.gov Another approach involves the copolymerization of monomers containing the respective functional groups, such as the synthesis of a poly(acrylic acid-co-vinyl imidazole) hydrogel, which effectively immobilizes both acidic and imidazole groups within a unified polymer network. mdpi.com

Advanced Functional Material Development Through Hybrid Systems

The development of hybrid systems integrating sulfonic acid and imidazole moieties has led to a new class of advanced functional materials with diverse applications. The synergistic interaction between the acidic sulfonate and the proton-shuttling imidazole creates pathways for efficient proton transport. This property is highly valuable in the development of proton exchange membranes (PEMs) for high-temperature fuel cells (HT-PEMFCs), where such materials can enhance proton conductivity and acid retention. acs.orgacs.org

Beyond fuel cells, these hybrid materials have demonstrated significant potential as high-performance catalysts. For example, p-toluenesulfonic acid functionalized imidazole ionic liquids encapsulated in a bismuth SBA-16 framework serve as highly efficient and reusable catalysts for Friedel–Crafts acylation reactions. rsc.org Similarly, sulfonic acid-functionalized imidazole-based ionic liquids have shown excellent catalytic activity in multicomponent reactions for synthesizing biologically relevant heterocycles. researchgate.net Furthermore, membranes modified by grafting imidazole units exhibit enhanced hydrophilicity, making them suitable for applications in desalination and other separation processes. nih.gov The catalytic versatility of these hybrids also extends to important carbon-carbon bond-forming reactions like the Suzuki and Tsuji-Trost reactions. mdpi.com

Exploration of Proton Conductive Materials Incorporating Both Acidic Sulfonic Acid and Basic Imidazole Heterocycles

The development of proton-conductive membranes that can operate under low humidity or anhydrous conditions at elevated temperatures is a critical area of research for advancing fuel cell technology. Traditional perfluorinated sulfonic acid membranes, such as Nafion, rely heavily on water for proton transport, limiting their operational temperature. capes.gov.br The incorporation of imidazole into a sulfonated polymer matrix, such as poly(ethenylbenzenesulfonic acid), offers a promising solution.

Imidazole, an amphoteric heterocycle, can act as both a proton donor and acceptor, facilitating proton transport through a non-aqueous mechanism. researchgate.net In a polymer containing both sulfonic acid (-SO₃H) and imidazole groups, the acidic protons from the sulfonic acid can be transferred to the nitrogen atoms of the imidazole rings. This creates a dynamic network of protonated imidazole species and sulfonate anions. Protons can then "hop" between adjacent imidazole molecules, creating a pathway for proton conduction that is less dependent on water. This is often referred to as the Grotthuss mechanism. researchgate.net

Research into copolymers of styrenesulfonic acid and vinylimidazole has demonstrated the viability of this approach. mdpi.comresearchgate.net These materials form an acid-base complex that can enhance the mechanical and thermal stability of the resulting membranes. rsc.org The interaction between the sulfonic acid and imidazole groups can lead to the formation of well-defined ion-conducting channels within the polymer structure, further promoting efficient proton transport. rsc.org The proton conductivity of these membranes is influenced by factors such as the ratio of sulfonic acid to imidazole groups, the operating temperature, and the relative humidity.

Table 1: Proton Conductivity of Imidazole-Containing Sulfonated Polymer Membranes

| Polymer System | Composition (Acid:Base) | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Reference |

|---|---|---|---|---|---|

| PSSA-co-PVIm/PVA/imidazole | 3:1 | 80 | Dry | 7.9 x 10⁻⁴ | researchgate.net |

| PSSA-co-PVIm/PVA/imidazole | 2:1 | 160 | Dry | 7.9 x 10⁻⁴ | researchgate.net |

| PSSA-co-PVIm/PVA/imidazole | 5:1 | Room Temp | Water Vapor | ~10⁻³ | researchgate.net |

| SPEEK/ZIF-mix/imidazole | - | - | Non-humidified | 7.8 x 10⁻³ | nih.gov |

| Imidazole-linked 2D-polymer | - | 95 | 95 | 3.2 x 10⁻² | mdpi.com |

PSSA-co-PVIm: Poly(styrene sulfonic acid-co-vinylimidazole), PVA: Polyvinyl alcohol, SPEEK: Sulfonated poly(ether ether ketone), ZIF: Zeolitic Imidazolate Framework

Development of Ion-Exchange Materials with Enhanced Selectivity or Capacity via Imidazole Functionalization

Ion-exchange resins are widely used in water treatment, purification, and separation processes. The performance of these resins is determined by their ion-exchange capacity (IEC) and their selectivity towards specific ions. nih.gov Strongly acidic cation exchange resins, typically based on sulfonated polystyrene, are effective for removing a wide range of cations. nih.gov However, enhancing their selectivity for particular ions remains a significant research goal.

The functionalization of sulfonic acid-based resins with imidazole groups presents an intriguing strategy for modulating their ion-exchange properties. The ion-exchange capacity of a resin is a measure of the total number of exchangeable ions per unit weight or volume of the material. In a poly(ethenylbenzenesulfonic acid-co-1-vinylimidazole) system, the sulfonic acid groups provide the primary cation exchange sites. The IEC of such copolymers can be controlled during synthesis by adjusting the monomer feed ratio. rsc.org

The introduction of imidazole, a basic group, into the polymer matrix alongside the acidic sulfonic acid groups can lead to enhanced selectivity for certain metal ions. This is due to the potential for imidazole to act as a chelating agent, forming coordination complexes with specific metal ions. This secondary interaction, in addition to the primary ion exchange at the sulfonic acid site, can increase the resin's affinity for those metals. For instance, polymers containing triazole and piperazine (B1678402) units, which are structurally related to imidazole, have shown selectivity for metal ions like Fe³⁺ and Cu²⁺.

While direct comparative studies on the metal ion selectivity of imidazole-functionalized sulfonic acid resins are not extensively reported, the principle of using a secondary complexing agent to enhance selectivity is well-established in ion-exchange chromatography. For example, the modification of an anion exchange resin with polystyrenesulfonic acid was shown to alter its selectivity for different anions. It is hypothesized that the imidazole groups within a cation exchange resin could create a microenvironment that favors the binding of specific metal cations, potentially those that form stable complexes with imidazole, such as certain transition metals. This could allow for the selective separation of these metals from a mixture of other cations. researchgate.net The selectivity of standard sulfonic acid resins is known to be influenced by factors like the valence and hydration radius of the ions. mdpi.com The addition of imidazole functionalization introduces a chemical specificity that can override these general trends.

Methodological Considerations and Advanced Analytical Techniques

Chromatographic Separation and Purification Techniques for Complex Reaction Mixtures

Chromatographic methods are indispensable for both the purification of 2-ethenylbenzenesulfonic acid;1H-imidazole from reaction mixtures and for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of ionic liquids, offering high resolution and sensitivity for both quantitative determination and purity verification. For imidazolium (B1220033) salts, purity is often assessed by HPLC, with some commercial suppliers indicating a purity of greater than 98.0%. tcichemicals.com While specific methods for this compound are not widely published, general approaches for related imidazolium salts can be adapted.

A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the imidazole (B134444) and benzene (B151609) rings of the constituent ions are chromophoric. The quantitative analysis would be performed by creating a calibration curve with standards of known concentration. The purity of a sample can be determined by the relative area of the main peak corresponding to the ionic liquid. In some cases, a longer column or alternative techniques such as preparative HPLC may be necessary to improve the separation of the ionic liquid from its starting materials, especially if there is not a significant difference in polarity or solubility. uakron.edu

Table 1: Representative HPLC Parameters for Imidazolium Salt Analysis

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) |

| Detection | UV-Vis (e.g., at 210 nm or 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development for the analysis of imidazolium-based ionic liquids.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of the neutralization reaction that forms this compound and for screening for the optimal reaction and purification conditions. The purity of synthesized imidazolium-based ionic liquids with dodecylbenzenesulfonate anions has been confirmed using TLC, indicating their good solubility in various polar solvents. nih.gov

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate mobile phase. For imidazolium salts, which are polar, a polar solvent system is required. A mixture of a polar organic solvent, such as methanol, and a less polar co-solvent, like dichloromethane (B109758), is often effective. For instance, a 3:1 (v/v) mixture of dichloromethane to methanol has been used for the separation of other imidazolium salts. uakron.edu The addition of a small amount of a strong acid, like acetic acid, to the developing solvent can sometimes reduce the "smearing" of the spots on the plate. uakron.edu After development, the spots can be visualized under UV light, due to the aromatic nature of the compound, or by using staining agents.

Specialized Characterization Beyond Routine Identification

Beyond routine spectroscopic identification, a deeper understanding of the material properties of this compound requires more specialized analytical techniques. These include elemental microanalysis for empirical formula confirmation and thermal analysis to determine its stability and phase behavior.

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. This analysis provides a direct means of verifying the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the expected molecular formula (C11H12N2O3S). A close agreement between the found and calculated values is strong evidence of the compound's purity and correct elemental composition. For example, in the synthesis of related poly(styrene sulfonic acid-co-vinyl imidazole) copolymers, elemental analysis was used to confirm the molar ratios of the monomers in the final product.

Table 2: Theoretical Elemental Composition of this compound (C11H12N2O3S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 132.121 | 52.37% |

| Hydrogen | H | 1.008 | 12.096 | 4.80% |

| Nitrogen | N | 14.007 | 28.014 | 11.11% |

| Oxygen | O | 15.999 | 47.997 | 19.03% |

| Sulfur | S | 32.06 | 32.06 | 12.71% |

| Total | 252.288 | 100.00% |

Thermal analysis techniques are critical for characterizing the material properties of this compound, particularly its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature of the ionic liquid. For imidazolium-based ionic liquids, the thermal stability is influenced by both the cation and the anion. researchgate.netmdpi.com TGA of imidazolium salts often shows a decomposition process that can occur in one or multiple stages. nih.gov For instance, studies on imidazolium-doped poly(styrene sulfonic acid-co-vinyl imidazole)/polyvinyl alcohol blend membranes have shown thermal decomposition onsets around 140 °C. The onset decomposition temperature is a key parameter for defining the upper-temperature limit for the application of the ionic liquid.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature or time. It is employed to identify phase transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Protic ionic liquids like this compound can exhibit complex thermal behavior, including the presence of a glass transition rather than a sharp melting point. researchgate.net For example, related imidazole-doped polymer blend membranes have shown broad glass transition ranges of approximately 60 °C. The melting and crystallization temperatures of high-density polyethylene (B3416737) were only subtly modified by the incorporation of imidazolium salts. nih.gov

Table 3: Representative Thermal Analysis Data for Related Imidazolium-Based Materials

| Material | Technique | Observation | Temperature (°C) | Reference |

| Imidazole-doped PSSA-co-PVIm/PVA blends | TGA | Decomposition Onset | ~140 | |

| Imidazole-doped PSSA-co-PVIm/PVA blends | DSC | Glass Transition (Tg) | ~87-127 | |

| HDPE with Imidazolium Salt Additives | DSC | Melting Temperature (Tm) | ~132 | nih.gov |

| HDPE with Imidazolium Salt Additives | DSC | Crystallization Temperature (Tc) | ~117 | nih.gov |

| Binary Imidazolium Ionic Liquid Mixtures | TGA | Decomposition Onset (Td5%) | 172-268 | nih.gov |

This table provides examples of thermal properties for materials containing imidazolium and sulfonate moieties, illustrating the types of data obtained from TGA and DSC analysis.

Surface area and porosity analysis techniques, such as the Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods, are primarily used to characterize solid materials, particularly heterogeneous catalysts and adsorbents. These methods measure the specific surface area and the pore size distribution of a material by monitoring the physical adsorption of a gas (typically nitrogen) onto its surface.

For a discrete molecular compound like this compound, which is a salt that is typically a non-porous crystalline solid or an ionic liquid at or near room temperature, these techniques are generally not applicable. The compound in its pure form does not possess the porous structure that these methods are designed to analyze.

Future Research Directions and Emerging Trends

Development of Next-Generation Polymeric Acid Catalysts with Tailored Surface Architectures for Specific Imidazole-Related Reactions

The immobilization of sulfonic acid groups onto polymeric supports, such as those derived from ethenylbenzenesulfonic acid, has created robust solid acid catalysts. smolecule.comfishersci.de The next frontier in this field lies in the precise engineering of these catalysts' architectures to enhance their performance in specific reactions involving imidazole (B134444) derivatives. Future work will move beyond simple functionalization and focus on creating catalysts with meticulously designed surface properties.

Key research thrusts will include:

Hierarchical Porosity: Developing polymers with a combination of micropores (for selective reactant binding) and mesopores/macropores (for improved mass transport). This is crucial for overcoming diffusion limitations, especially when dealing with bulky imidazole-containing molecules.

Core-Shell Structures: Designing catalysts where a highly active core, rich in sulfonic acid sites, is encapsulated within a protective, porous shell. This shell can be engineered to selectively allow certain reactants to reach the active sites, improving reaction specificity and catalyst longevity.

Surface Grafting and Functionalization: Moving beyond just the sulfonic acid group, researchers will explore co-grafting other functional moieties onto the polymer surface. For instance, hydrophobic groups could be introduced to create a favorable microenvironment for non-polar reactants in aqueous media, or chiral auxiliaries could be attached to induce stereoselectivity in imidazole synthesis.

These advanced polymeric catalysts are expected to show superior activity, selectivity, and recyclability in a range of imidazole-related reactions, including alkylations, condensations, and the synthesis of complex heterocyclic structures. nih.gov Research has shown that catalysts can be recovered and reused multiple times with minimal loss of activity, a key advantage of these supported systems. nih.gov

Table 1: Comparison of Polymeric Catalyst Architectures and Potential Performance Impact

| Catalyst Architecture | Key Feature | Targeted Advantage in Imidazole Reactions |

| Microporous Polymer | High density of active sites within small pores | High selectivity for small molecule reactants |

| Hierarchical Porous Polymer | Interconnected network of various pore sizes | Enhanced mass transport, reducing diffusion limits for larger molecules |

| Core-Shell Nanoparticles | Active catalytic core with a protective/selective shell | Improved catalyst stability and product selectivity |

| Functionalized Grafts | Secondary chemical groups on the polymer backbone | Tunable surface polarity, potential for asymmetric catalysis |

Exploration of Imidazole-Sulfonic Acid Hybrid Systems for Advanced Electrochemical Applications

The combination of a proton-donating group (sulfonic acid) and a proton-accepting/conducting group (imidazole) makes their hybrid systems, particularly in the form of protic ionic liquids or functionalized polymers, highly promising for electrochemical devices.

Future research will heavily focus on two main areas:

High-Temperature Proton Exchange Membranes (HT-PEMs) for Fuel Cells: Conventional fuel cells operate below 100°C, requiring water for proton conduction. Imidazole-sulfonic acid systems can facilitate anhydrous proton transport, allowing for operation at higher temperatures (100-200°C). This offers significant advantages, including simplified water management, enhanced reaction kinetics, and greater tolerance to fuel impurities like carbon monoxide. Research will aim to synthesize novel copolymers of ethenylbenzenesulfonic acid and vinyl imidazole derivatives, optimizing the acid-base ratio and polymer morphology to maximize proton conductivity and mechanical stability at elevated temperatures.

Electrochemical Sensors: The specific interactions between imidazole moieties and various analytes can be harnessed for sensor development. An imidazole-sulfonic acid functionalized material can be coated onto an electrode surface. The binding of a target molecule (e.g., a metal ion or a specific biomolecule) to the imidazole sites can alter the local environment, leading to a measurable change in capacitance, impedance, or current. Future work will involve creating materials with high selectivity and sensitivity for specific targets by tailoring the structure of the imidazole derivative and its integration with the sulfonic acid-containing support.

Application of Machine Learning and Artificial Intelligence in the Design and Optimization of Novel Compounds and Catalytic Systems

The chemical space of possible imidazole and sulfonic acid derivatives is vast. Traditional trial-and-error synthesis is inefficient for exploring this space. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this process. acs.org

Emerging trends in this area include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of yet-to-be-synthesized compounds. acs.org For example, an algorithm could predict the proton conductivity of a novel imidazole-sulfonic acid salt at a given temperature or the catalytic activity of a functionalized polymer for a specific reaction, drastically accelerating the discovery of high-performance materials. acs.orgnih.gov

De Novo Design: Generative models can design entirely new molecular structures with desired properties. whiterose.ac.uk Researchers can define target parameters (e.g., high conductivity, specific binding affinity), and the AI will propose novel, synthetically accessible candidates based on learned chemical rules and reaction pathways. whiterose.ac.uk

Reaction Optimization: AI can be used to optimize synthesis conditions. By analyzing data from previous experiments, ML algorithms can suggest the ideal temperature, solvent, and catalyst loading to maximize the yield and purity of a target compound, such as a specific imidazole derivative or a functionalized polymer. whiterose.ac.uk

Sustainable and Scalable Synthesis Approaches for Ethenylbenzenesulfonic Acid Monomers and Imidazole Derivatives

As the applications for these compounds grow, so does the need for environmentally friendly and economically viable production methods. Future research will prioritize green chemistry principles to address the shortcomings of many traditional synthesis routes. researchgate.net

For ethenylbenzenesulfonic acid , research will focus on:

Alternative Sulfonation Methods: Moving away from harsh reagents like concentrated sulfuric acid or chlorosulfonic acid. Catalytic sulfonation processes are being explored to reduce waste and improve safety. vulcanchem.com

Bio-based Feedstocks: Investigating pathways to produce aromatic precursors from renewable biomass instead of petroleum, aligning with the broader shift toward a bio-based economy. google.com

For imidazole derivatives , the focus is on improving efficiency and reducing environmental impact:

One-Pot, Multi-Component Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form complex imidazole products. nih.gov This minimizes solvent use, purification steps, and waste generation compared to traditional multi-step syntheses.

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields.

Scalable Methodologies: Developing robust synthesis protocols that are amenable to large-scale production, which is crucial for industrial applications. google.compatentalert.comresearchgate.netijcce.ac.ir This involves avoiding highly reactive or unstable intermediates and ensuring the process is reproducible and high-yielding at scale. google.com

Table 2: Comparison of Synthesis Approaches for Imidazole Derivatives

| Synthesis Method | Traditional Approach (e.g., Wallach, Debus) | Emerging Sustainable Approach |

| Number of Steps | Often multi-step with isolation of intermediates | Frequently one-pot reactions |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions, microwave assistance |

| Solvent Use | High volumes of organic solvents | Solvent-free conditions or green solvents |

| Waste Generation | Significant by-product and purification waste | Atom-economical, minimal waste |

| Scalability | Can be challenging and low-yielding | Designed for scalability and high throughput |

| Catalyst | Often stoichiometric reagents | Recyclable solid acid or nanoparticle catalysts nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.